N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methoxybenzamide
Description
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHOXYBENZAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Properties
Molecular Formula |
C15H15N5O3 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H15N5O3/c1-8-9(2)16-15-18-14(19-20(15)13(8)22)17-12(21)10-5-4-6-11(7-10)23-3/h4-7H,1-3H3,(H2,16,17,18,19,21) |
InChI Key |
SCROLCQFFNZWRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)NC(=O)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHOXYBENZAMIDE typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Industrial Production Methods
the scale-up reaction and late-stage functionalization of triazolopyrimidine derivatives demonstrate its synthetic utility .
Chemical Reactions Analysis
Types of Reactions
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include fuming nitric acid for nitration, hydrogen in the presence of Raney nickel for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHOXYBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, triazolopyrimidine derivatives are known to act as inhibitors of various enzymes, including JAK1, JAK2, and PHD-1 . These interactions can lead to the modulation of biological pathways involved in diseases such as cancer and cardiovascular disorders .
Comparison with Similar Compounds
Similar Compounds
5-Methyl triazolo pyrimidin-7-ol: Another triazolopyrimidine derivative with similar biological activities.
6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene: A related compound with comparable chemical properties.
Uniqueness
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHOXYBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
